![molecular formula C17H17FN2O4S B4430288 2-fluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4430288.png)
2-fluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide
Vue d'ensemble
Description
2-fluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. This compound has been found to exhibit promising pharmacological properties, which make it a promising candidate for the treatment of various diseases. In
Applications De Recherche Scientifique
2-fluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has been found to exhibit potential applications in drug development. This compound has been shown to have potent inhibitory activity against various enzymes such as carbonic anhydrase IX (CAIX), which is overexpressed in many tumors. This makes it a promising candidate for the development of anticancer drugs. Additionally, this compound has been found to exhibit inhibitory activity against the sodium-glucose cotransporter 2 (SGLT2), which is a potential target for the treatment of type 2 diabetes.
Mécanisme D'action
The mechanism of action of 2-fluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide involves the inhibition of the target enzyme. For example, the inhibition of CAIX by this compound leads to a decrease in the extracellular pH of the tumor microenvironment, which inhibits tumor growth and metastasis. Similarly, the inhibition of SGLT2 by this compound leads to a decrease in glucose reabsorption in the kidneys, which leads to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the target enzyme that is inhibited. For example, the inhibition of CAIX leads to a decrease in the extracellular pH of the tumor microenvironment, which inhibits tumor growth and metastasis. The inhibition of SGLT2 leads to a decrease in glucose reabsorption in the kidneys, which leads to a decrease in blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-fluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide in lab experiments include its potent inhibitory activity against various enzymes, which makes it a promising candidate for the development of drugs. Additionally, this compound is relatively easy to synthesize and purify, which makes it accessible to researchers. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the research on 2-fluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide. These include:
1. Further studies to determine the safety and efficacy of this compound in animal models and clinical trials.
2. Exploration of the potential applications of this compound in the development of anticancer drugs and drugs for the treatment of type 2 diabetes.
3. Investigation of the potential inhibitory activity of this compound against other enzymes and targets.
4. Development of new synthesis methods for this compound to improve its yield and purity.
5. Exploration of the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in drug development. This compound exhibits potent inhibitory activity against various enzymes and targets, which makes it a promising candidate for the development of drugs for the treatment of various diseases. Further research is needed to determine the safety and efficacy of this compound and explore its potential applications in drug development.
Propriétés
IUPAC Name |
2-fluoro-N-(3-morpholin-4-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c18-16-7-2-1-6-15(16)17(21)19-13-4-3-5-14(12-13)25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPCAAQWRHQAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



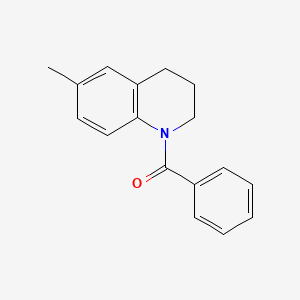

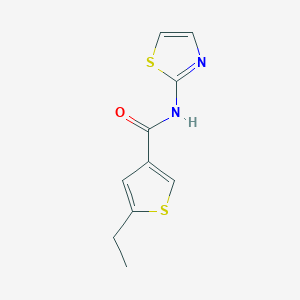
![4-[2-(4-ethylphenoxy)propanoyl]morpholine](/img/structure/B4430238.png)

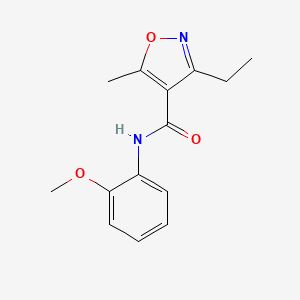
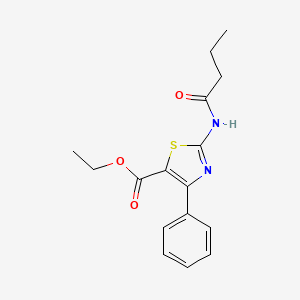


![N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430291.png)

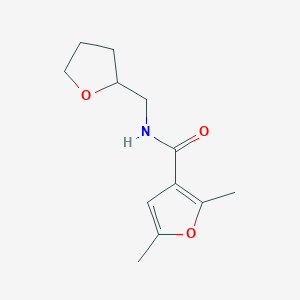
![N-[4-(benzyloxy)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430308.png)
